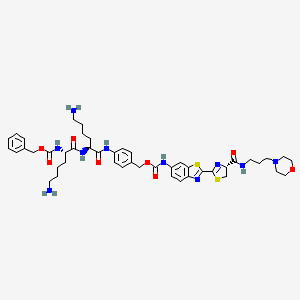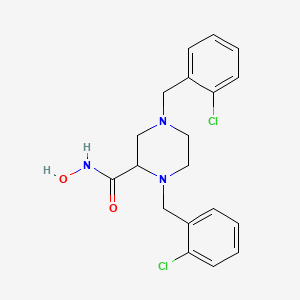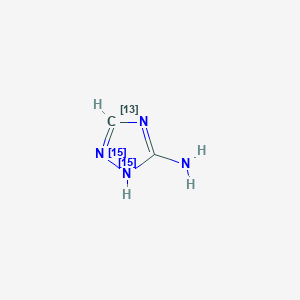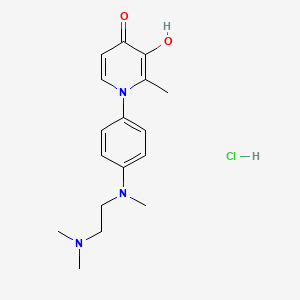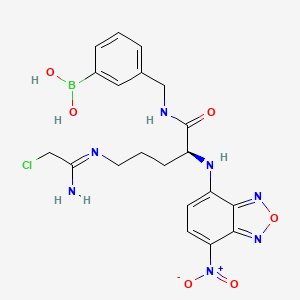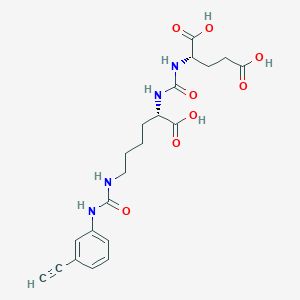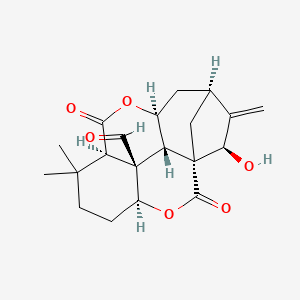
Elemicin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elemicin-d3 is a deuterated form of elemicin, a naturally occurring phenylpropene found in the essential oils of various plants, including nutmeg (Myristica fragrans). The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Elemicin-d3 is synthesized by incorporating deuterium atoms into the molecular structure of elemicin. The process typically involves the hydrogenation of elemicin in the presence of deuterium gas (D2) under controlled conditions. This reaction replaces the hydrogen atoms in the methoxy groups with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
Elemicin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropenes.
Applications De Recherche Scientifique
Elemicin-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolic pathways of phenylpropenes.
Biology: Employed in research on enzyme interactions and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and as a reference standard in analytical chemistry
Mécanisme D'action
Elemicin-d3 exerts its effects by interacting with various molecular targets and pathways. It is known to inhibit stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism. The inhibition of SCD1 leads to a disequilibrium of lysophosphatidylcholines (LPCs), affecting cellular lipid homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristicin: Another phenylpropene found in nutmeg, known for its psychoactive properties.
Safrole: A phenylpropene with similar chemical structure, used in the synthesis of various chemicals.
Methyleugenol: A phenylpropene with antimicrobial and insecticidal properties
Uniqueness of Elemicin-d3
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research, where understanding the metabolic fate of compounds is crucial .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
211.27 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-prop-2-enyl-2-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3/i4D3 |
Clé InChI |
BPLQKQKXWHCZSS-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC=C)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




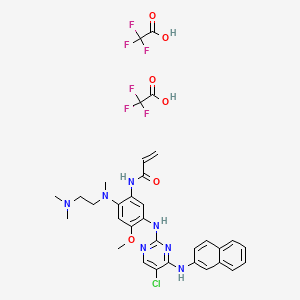

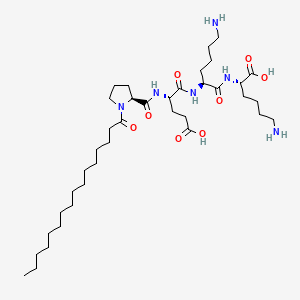
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
